molecular formula C10H10N4O2 B13589604 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

Cat. No.: B13589604
M. Wt: 218.21 g/mol
InChI Key: PKCIBINAFPGCGZ-UHFFFAOYSA-N
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Description

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 5-methyl-2-nitrophenyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-2-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as the use of catalysts or solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

    Reduction: 5-(5-methyl-2-aminophenyl)-1H-pyrazol-3-amine.

    Substitution: Various substituted pyrazole derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-nitrophenol: A related compound with similar structural features but different functional groups.

    5-methyl-2-nitrobenzoic acid: Another related compound with a carboxylic acid group instead of the pyrazole ring.

Uniqueness

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitrophenyl and pyrazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(5-methyl-2-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-9(14(15)16)7(4-6)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13)

InChI Key

PKCIBINAFPGCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N

Origin of Product

United States

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